

# A Technical Guide to the Total Synthesis of Lactimidomycin and its Analogues

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## Compound of Interest

Compound Name: *Lactimidomycin*

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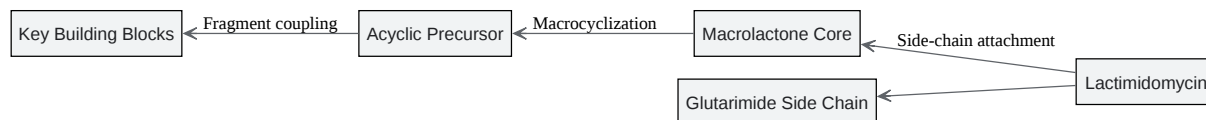
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lactimidomycin**, a glutarimide-containing macrolide, has garnered significant attention in the scientific community due to its potent biological activities, including antifungal, cytotoxic, and translation elongation inhibition properties.[1] Its complex molecular architecture, featuring a 12-membered macrolactone ring adorned with multiple stereocenters and a glutarimide side chain, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth analysis of the key total syntheses of **Lactimidomycin** and its analogues, with a focus on the strategic approaches, experimental methodologies, and quantitative data from leading research groups. The aim is to offer a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

## Core Synthetic Strategies: A Comparative Overview

Several distinct and innovative strategies have been successfully employed to conquer the molecular complexity of **Lactimidomycin**. The primary challenge lies in the stereoselective construction of the highly substituted macrolactone core. The key disconnections in the retrosynthetic analysis of **Lactimidomycin** typically target the macrocyclic ring, the glutarimide side chain, and the stereogenic centers on the acyclic precursor.



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Caption: General retrosynthetic analysis of **Lactimidomycin**.

The primary macrocyclization strategies that have been explored include:

- Ring-Closing Alkyne Metathesis (RCAM): Pioneered by the Fürstner group, this approach utilizes a molybdenum-based catalyst to forge the strained 12-membered ring.[2]
- Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction: The Nagorny group developed a Zn(II)-mediated HWE reaction for the stereoselective formation of the macrolactone.[3][4]
- Copper-Catalyzed Ene-Yne Coupling/Alkyne Reduction: A formal synthesis by the Georg group employed a tandem reaction to construct the 12-membered lactone.[5]
- Yamaguchi Lactonization: The Kuwahara group reported a formal synthesis where the macrocycle was closed using the Yamaguchi protocol.[6]

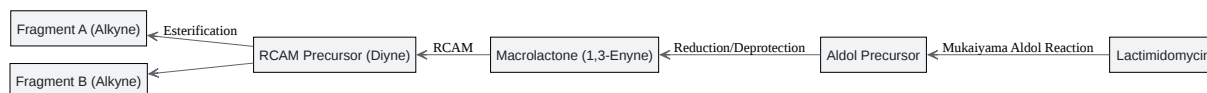
This guide will delve into the specifics of these key strategies, presenting the available quantitative data and experimental protocols.

## The Fürstner Synthesis: A Ring-Closing Alkyne Metathesis Approach

The total synthesis of **Lactimidomycin** reported by Micoine and Fürstner in 2010 was a landmark achievement that utilized a Ring-Closing Alkyne Metathesis (RCAM) reaction as the key step to construct the 12-membered ring.[2]

## Retrosynthetic Analysis and Strategy

The retrosynthesis involved disconnecting the glutarimide side chain, which was planned to be introduced at a late stage via a Mukaiyama aldol reaction. The macrolactone was envisioned to arise from an acyclic precursor through an RCAM reaction. This precursor was further broken down into smaller, stereochemically defined fragments.



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Caption: Retrosynthetic pathway of the Fürstner synthesis.

## Key Experimental Protocols and Data

The following tables summarize the quantitative data for key steps in the Fürstner synthesis.

Table 1: Synthesis of Key Fragments

Step	Reactants	Reagents and Conditions	Product	Yield (%)
1	Commercially available alcohol	1. (COCl) <sub>2</sub> , DMSO, Et <sub>3</sub> N, CH <sub>2</sub> Cl <sub>2</sub> ; 2. Ph <sub>3</sub> P=CHCO <sub>2</sub> Et, CH <sub>2</sub> Cl <sub>2</sub>	α,β-unsaturated ester	85 (2 steps)
2	Resulting ester	DIBAL-H, CH <sub>2</sub> Cl <sub>2</sub> , -78 °C	Allylic alcohol	95
3	Allylic alcohol	TBSCl, imidazole, DMF	TBS-protected alcohol	98
4	TBS-protected alcohol	1. O <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> , -78 °C; 2. Me <sub>2</sub> S	Aldehyde (Fragment B)	92
5	Known propargyl alcohol	1. TBSCl, imidazole, DMF; 2. n-BuLi, THF, -78 °C; then I <sub>2</sub>	Iodopropyne (Fragment A)	89 (2 steps)

Table 2: Assembly and Macrocyclization

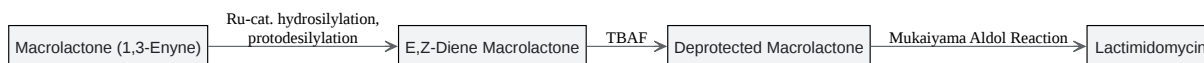
Step	Reactants	Reagents and Conditions	Product	Yield (%)
6	Fragment A, Fragment B	t-BuLi, Et <sub>2</sub> O, -78 °C	Coupled alcohol	82
7	Coupled alcohol	Dess-Martin periodinane, CH <sub>2</sub> Cl <sub>2</sub>	Ynone	91
8	Ynone	(R)-CBS, BH <sub>3</sub> ·SMe <sub>2</sub> , THF, -30 °C	Propargyl alcohol	94 (96% ee)
9	Propargyl alcohol	Acryloyl chloride, Et <sub>3</sub> N, DMAP, CH <sub>2</sub> Cl <sub>2</sub>	RCAM Precursor	88
10	RCAM Precursor	Mo(CO) <sub>6</sub> , 4-chlorophenol, toluene, 80 °C	Macrolactone (1,3-Enyne)	71

#### Detailed Experimental Protocol for Ring-Closing Alkyne Metathesis:

A solution of the diyne precursor (1.0 eq) in toluene (0.01 M) was added to a mixture of molybdenum hexacarbonyl (0.1 eq) and 4-chlorophenol (0.4 eq) in toluene at 80 °C over 1 hour. The reaction mixture was stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the 12-membered 1,3-enyne macrolactone.

## Elaboration to Lactimidomycin

The strained 1,3-enyne macrolactone was then elaborated to **Lactimidomycin** through a series of transformations including a ruthenium-catalyzed trans-hydrosilylation/proto-desilylation sequence to install the E,Z-diene system, followed by a highly diastereoselective Mukaiyama aldol reaction with a silyl ketene acetal derived from glutarimide to append the side chain.



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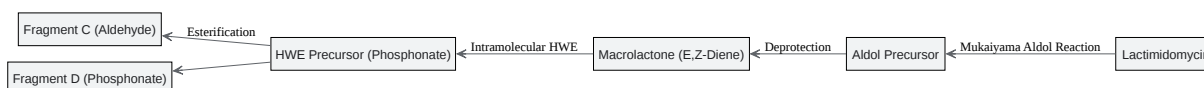
Caption: Final steps of the Fürstner total synthesis.

## The Nagorny Synthesis: A Zn(II)-Mediated Intramolecular HWE Approach

The Nagorny group reported an enantioselective total synthesis of **Lactimidomycin** featuring a Zn(II)-mediated intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the 12-membered macrolactone.[3][4] This strategy provides excellent stereocontrol in the formation of the E,Z-diene moiety.

### Retrosynthetic Analysis and Strategy

The retrosynthetic analysis mirrored the Fürstner approach in its late-stage installation of the glutarimide side chain. The key difference lay in the macrocyclization strategy, targeting an acyclic phosphonate precursor for the intramolecular HWE reaction.



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Caption: Retrosynthetic pathway of the Nagorny synthesis.

## Key Experimental Protocols and Data

Table 3: Synthesis of the HWE Precursor

Step	Reactants	Reagents and Conditions	Product	Yield (%)
1	Known chiral aldehyde	Brown allylation	Homoallylic alcohol	92 (98% de)
2	Homoallylic alcohol	1. O <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> , -78 °C; 2. PPh <sub>3</sub>	Aldehyde	89
3	Aldehyde	Still-Gennari olefination with (CF <sub>3</sub> CH <sub>2</sub> O) <sub>2</sub> P(O)CH <sub>2</sub> CO <sub>2</sub> Me	Z- $\alpha,\beta$ -unsaturated ester	85 (Z:E > 20:1)
4	Z-ester	DIBAL-H, CH <sub>2</sub> Cl <sub>2</sub> , -78 °C	Allylic alcohol	96
5	Allylic alcohol	1. (COCl) <sub>2</sub> , DMSO, Et <sub>3</sub> N, CH <sub>2</sub> Cl <sub>2</sub> ; 2. (MeO) <sub>2</sub> P(O)CH <sub>2</sub> CO <sub>2</sub> H, K <sub>2</sub> CO <sub>3</sub> , 18-crown-6, CH <sub>2</sub> Cl <sub>2</sub>	HWE Precursor	78 (2 steps)

Table 4: Macrocyclization and Analogue Synthesis

Step	Reactants	Reagents and Conditions	Product	Yield (%)
6	HWE Precursor	ZnBr <sub>2</sub> , DBU, MeCN, 0 °C to rt	Macrolactone	65
7	Macrolactone	TBAF, THF	Deprotected Macrolactone	91
8	Deprotected Macrolactone	Silyl ketene acetal of glutarimide, Sc(OTf) <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> , -78 °C	Lactimidomycin	75
9	Deprotected Macrolactone	Silyl ketene acetal of homoglutarimide, Sc(OTf) <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> , -78 °C	Lactimidomycin Homologue	72

#### Detailed Experimental Protocol for Zn(II)-Mediated Intramolecular HWE Reaction:

To a solution of the acyclic phosphonate precursor (1.0 eq) in anhydrous acetonitrile (0.002 M) at 0 °C was added ZnBr<sub>2</sub> (2.0 eq). After stirring for 15 minutes, DBU (3.0 eq) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The reaction was then quenched with saturated aqueous NH<sub>4</sub>Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the macrolactone.

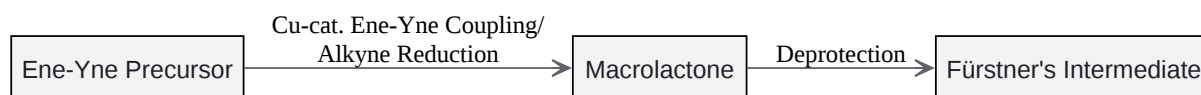
## Formal Syntheses of Lactimidomycin

Formal syntheses, which culminate in a known intermediate that has previously been converted to the final natural product, have also made significant contributions to the field.

## The Li and Georg Formal Synthesis



This concise formal synthesis features a copper-catalyzed ene-yne coupling followed by an alkyne reduction as the key macrocyclization step to form an advanced intermediate in Fürstner's synthesis.[5]



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